![molecular formula C22H25NO3 B12614699 6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate CAS No. 920492-11-1](/img/structure/B12614699.png)
6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate is a complex organic compound with a unique structure that includes a phenylimino group, a phenoxy group, and a prop-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenylimino Group: This step involves the reaction of aniline with an aldehyde to form the Schiff base (phenylimino group) under acidic conditions.
Attachment of the Phenoxy Group: The phenylimino compound is then reacted with a phenol derivative to introduce the phenoxy group.
Esterification: The final step involves the esterification of the resulting compound with prop-2-enoic acid under acidic conditions to form the prop-2-enoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phenylimino group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Oxidized derivatives of the phenylimino group.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of responsive materials, such as light and pH-responsive polymers.
Mechanism of Action
The mechanism of action of 6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate involves its interaction with specific molecular targets. The phenylimino group can interact with nucleophilic sites in biological molecules, while the phenoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-{4-[(4-Methoxyphenyl)diazenyl]phenoxy}hexyl methacrylate: Similar in structure but contains a methoxy group instead of a phenylimino group.
2-Methyl-1,4-phenylene bis(4-{[6-(acryloyloxy)hexyl]oxy}benzoate): Contains a similar hexyl chain and phenoxy group but differs in the ester linkage.
Uniqueness
6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a versatile compound for scientific research.
Properties
CAS No. |
920492-11-1 |
|---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-[4-(phenyliminomethyl)phenoxy]hexyl prop-2-enoate |
InChI |
InChI=1S/C22H25NO3/c1-2-22(24)26-17-9-4-3-8-16-25-21-14-12-19(13-15-21)18-23-20-10-6-5-7-11-20/h2,5-7,10-15,18H,1,3-4,8-9,16-17H2 |
InChI Key |
FJZIJVJUNICLBW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


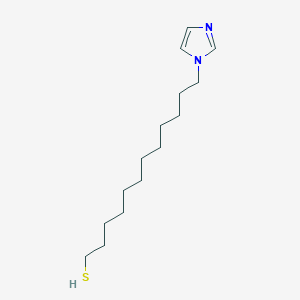
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)
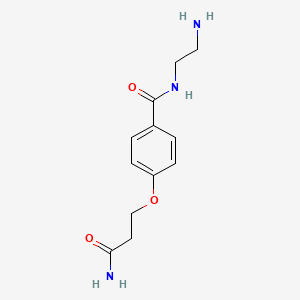
![4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B12614640.png)
![3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B12614651.png)
![6,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B12614653.png)
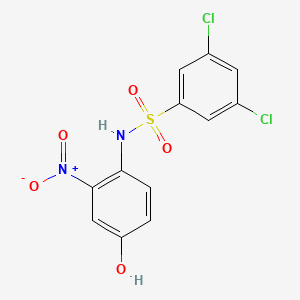
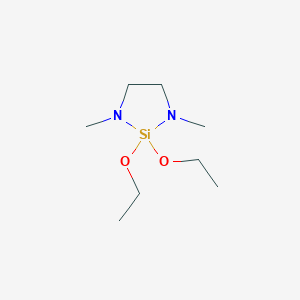

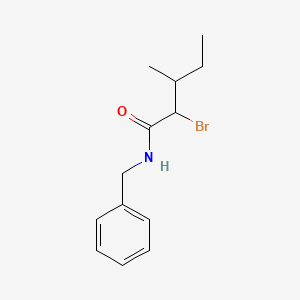
![Methyl 2-[(propan-2-yl)amino]heptanoate](/img/structure/B12614671.png)
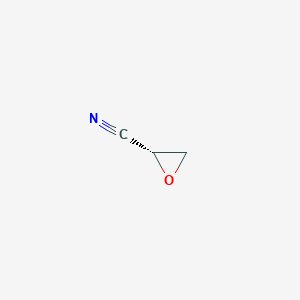
![1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12614678.png)
